molecular formula C11H21NOSi B6310175 N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine CAS No. 1858256-88-8

N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine

Cat. No.: B6310175
CAS No.: 1858256-88-8
M. Wt: 211.38 g/mol
InChI Key: KVEFFTLHLCDYLK-UHFFFAOYSA-N
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Description

N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine: is an organosilicon compound that features a cyclopentadienyl group, a dimethylsilyl group, and a 3-methoxypropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine typically involves the reaction of cyclopentadienyl lithium with dimethylchlorosilane to form cyclopentadienyldimethylsilane. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products Formed:

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine is used as a precursor in the synthesis of organosilicon compounds. It is also employed in the study of silicon-based materials and their properties.

Biology: In biological research, this compound can be used to modify surfaces or biomolecules, enhancing their stability and functionality.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine exerts its effects involves the interaction of its functional groups with various molecular targets. The cyclopentadienyl group can participate in π-bonding interactions, while the dimethylsilyl group can form strong Si-O or Si-C bonds. The 3-methoxypropylamine moiety can engage in hydrogen bonding and nucleophilic interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

  • N-(Cyclopentadienyldimethylsilyl)-N-(2-methoxyethyl)amine
  • N-(Cyclopentadienyldimethylsilyl)-N-(4-methoxybutyl)amine
  • N-(Cyclopentadienyldimethylsilyl)-N-(3-ethoxypropyl)amine

Uniqueness: N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine is unique due to the presence of the 3-methoxypropylamine moiety, which imparts distinct chemical and physical properties. This compound’s specific combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NOSi/c1-13-10-6-9-12-14(2,3)11-7-4-5-8-11/h4-5,7-8,11-12H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEFFTLHLCDYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN[Si](C)(C)C1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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